molecular formula C18H22N2O B13151840 1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine

1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine

Cat. No.: B13151840
M. Wt: 282.4 g/mol
InChI Key: FYRDWTVXOKYBMX-UHFFFAOYSA-N
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Description

1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine is a chemical compound with the molecular formula C18H22N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine typically involves the reaction of 1-(3-hydroxyphenyl)piperazine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogen atoms can be replaced by nucleophiles like hydroxide or alkoxide ions.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the serotonin and dopamine systems. This modulation can lead to changes in neurotransmitter release and uptake, affecting various physiological processes .

Comparison with Similar Compounds

1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine can be compared with other similar compounds, such as:

    1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine: This compound has a similar structure but with a methyl group at a different position on the aromatic ring.

    1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine: Another structural isomer with the methyl group at the ortho position.

    1-{3-[(4-Methoxyphenyl)methoxy]phenyl}piperazine: This compound has a methoxy group instead of a methyl group on the aromatic ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-[3-[(4-methylphenyl)methoxy]phenyl]piperazine

InChI

InChI=1S/C18H22N2O/c1-15-5-7-16(8-6-15)14-21-18-4-2-3-17(13-18)20-11-9-19-10-12-20/h2-8,13,19H,9-12,14H2,1H3

InChI Key

FYRDWTVXOKYBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)N3CCNCC3

Origin of Product

United States

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